4-(3-Bromo-4-methylphenoxy)piperidine
Description
Chemical Identity and Nomenclature
4-(3-Bromo-4-methylphenoxy)piperidine represents a complex organic molecule characterized by its distinctive structural features combining heterocyclic and aromatic components. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the name precisely describing the substitution pattern and connectivity of functional groups. The molecule consists of a six-membered piperidine ring containing one nitrogen atom, which is connected through an oxygen bridge to a benzene ring bearing both bromine and methyl substituents. This specific arrangement creates a phenoxy linkage that serves as the critical structural connection between the heterocyclic and aromatic portions of the molecule.
The molecular formula C₁₂H₁₆BrNO reflects the precise atomic composition, indicating twelve carbon atoms, sixteen hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom. The systematic name "4-(3-bromo-4-methylphenoxy)piperidine" provides unambiguous identification of the compound's structure, with the numeral "4" indicating the position of substitution on the piperidine ring, while "3-bromo-4-methyl" specifies the exact positioning of substituents on the phenyl ring. This nomenclature system ensures consistent identification across scientific literature and chemical databases, facilitating accurate communication among researchers and regulatory agencies.
The compound's three-dimensional structure exhibits specific stereochemical characteristics that influence its chemical behavior and potential interactions. The piperidine ring adopts a chair conformation typical of six-membered saturated rings, while the phenoxy group extends from the ring system with defined spatial orientation. These structural features contribute to the compound's overall molecular geometry and influence its physical and chemical properties, including solubility characteristics and reactivity patterns.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₆BrNO | |
| Molecular Weight | 270.17 g/mol | |
| IUPAC Name | 4-(3-bromo-4-methylphenoxy)piperidine | |
| InChI Key | PQCSTOUBDMQPDF-UHFFFAOYSA-N |
Registration and Identification Numbers
4-(3-Bromo-4-methylphenoxy)piperidine has been assigned multiple standardized identification numbers that facilitate its recognition and tracking across various chemical databases and regulatory systems. The Chemical Abstracts Service Registry Number 1858773-69-9 serves as the primary identifier for this compound within the Chemical Abstracts Service database, providing a unique numerical designation that remains constant regardless of nomenclature variations or structural representations. This registry number represents the most widely recognized identifier for the compound and is consistently referenced across scientific literature, commercial chemical catalogs, and regulatory documentation.
The compound has been assigned the Molecular Data file Number MFCD31716305, which provides additional identification within specialized chemical databases and molecular modeling systems. This identifier facilitates computational chemistry applications and structure-based searches within molecular databases. Various commercial suppliers have also assigned internal product codes, such as ENAH30515017 and EN300-1925447, which are used for inventory management and ordering purposes within the chemical supply industry.
Properties
IUPAC Name |
4-(3-bromo-4-methylphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-9-2-3-11(8-12(9)13)15-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCSTOUBDMQPDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2CCNCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method for Preparing 3-Bromo-4-methylpyridine
A robust industrially applicable method involves:
- Step 1: Catalytic Hydrogenation of 4-methyl-3-nitropyridine
Using methanol as solvent and catalysts such as palladium on carbon (Pd/C) or Raney nickel, 4-methyl-3-nitropyridine is reduced to 4-methyl-3-aminopyridine under mild conditions (20–40 °C, 0.5 MPa hydrogen pressure). The reaction proceeds typically over 15 hours with yields ranging from 93% to 97%. - Step 2: Diazotization and Bromination
The 4-methyl-3-aminopyridine is converted to its salt with hydrobromic acid, cooled to -10 to 0 °C, and treated with bromine. Subsequently, sodium nitrite solution is added to effect diazotization, followed by pH adjustment to alkaline conditions using sodium hydroxide. Extraction and concentration yield 3-bromo-4-methylpyridine with high molar yields (~95%).
This method is characterized by mild reaction conditions, ease of operation, simple work-up, and suitability for large-scale production, with cost-effective raw materials and high catalytic efficiency.
| Step | Reagents & Conditions | Temperature (°C) | Pressure (MPa) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-Methyl-3-nitropyridine, Pd/C, H2, MeOH | 20–40 | 0.5 | 93–97 | Hydrogenation reduction |
| 2 | 4-Methyl-3-aminopyridine, HBr, Br2, NaNO2 | -10 to 0 | Atmospheric | ~95 | Diazotization and bromination |
Synthesis of 3-Bromo-1-methyl-piperidin-4-one Intermediate
Another key intermediate relevant to the piperidine moiety is 3-bromo-1-methyl-piperidin-4-one , which can be synthesized by bromination of 1-methyl-piperidin-4-one using N-bromosuccinimide (NBS) under controlled low temperature conditions:
- Procedure:
Suspend 1-methyl-piperidin-4-one in diethyl ether at <5 °C (ice bath), add NBS and ammonium acetate, stir for 4 hours, filter off solids, and concentrate filtrate under reduced pressure to obtain the brominated product. - Yield and Purity:
Typical yield is about 83% with purity around 96.5%.
Preparation of 4-(3-Bromo-4-methylphenoxy)piperidine
The target compound is synthesized by coupling the brominated aromatic intermediate with piperidine derivatives through nucleophilic substitution or condensation reactions.
Ether Formation via Nucleophilic Substitution
- The phenolic hydroxyl group of 3-bromo-4-methylphenol or related derivatives reacts with piperidine under basic conditions to form the ether linkage.
- Bases such as sodium carbonate, potassium carbonate, or triethylamine are used to facilitate the reaction, often in alcoholic solvents (e.g., ethanol) at elevated temperatures (50–85 °C).
- Reaction times vary between 6 to 16 hours depending on the base and conditions.
- Molar ratios of reactants are optimized to improve yield, typically 1:1 to 1.5:0.1–0.3 (phenol:piperidine:base).
Representative Reaction Parameters and Yields
| Parameter | Range/Value | Notes |
|---|---|---|
| Solvent | Alcoholic solvents (e.g., ethanol) | Concentration of brominated intermediate: 0.5–2.0 mmol/mL |
| Base | Sodium carbonate, potassium carbonate, sodium hydroxide, triethylamine | Triethylamine requires longer reaction time (14–16 h) |
| Temperature | 50–85 °C | Optimal for condensation reaction |
| Reaction time | 6–16 hours | 8–12 h preferred for inorganic bases |
| Molar ratio (bromo compound:base) | 1:0.1–0.5 | Adjusted to optimize yield |
| Yield | Generally >80% | High yield with optimized conditions |
This approach avoids hazardous Sandmeyer reactions and lengthy purification steps, making it suitable for scale-up and industrial production.
Summary Table of Key Preparation Steps for 4-(3-Bromo-4-methylphenoxy)piperidine
| Step | Intermediate/Compound | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 3-Bromo-4-methylpyridine | Catalytic hydrogenation + diazotization | Pd/C or Raney Ni, H2, MeOH; HBr, Br2, NaNO2 | ~95 | Precursor for phenol or pyridine derivatives |
| 2 | 3-Bromo-1-methyl-piperidin-4-one | Bromination | NBS, ammonium acetate, diethyl ether, <5 °C | 83 | Piperidine intermediate |
| 3 | 4-(3-Bromo-4-methylphenoxy)piperidine | Nucleophilic substitution/ether formation | Base (Na2CO3, K2CO3, NaOH, Et3N), alcohol solvent, 50–85 °C, 6–16 h | >80 | Final coupling step |
Research Findings and Practical Considerations
- The choice of base significantly influences reaction time and yield; inorganic bases (Na2CO3, K2CO3) offer shorter reaction times and good yields, while organic bases (triethylamine) require longer times but can be beneficial for sensitive substrates.
- Solvent selection is crucial; alcoholic solvents provide good solubility and reaction rates.
- Temperature control ensures optimal reaction kinetics without decomposition.
- The bromination step for piperidine intermediates requires low temperature to avoid side reactions and to maintain high purity.
- The described methods avoid hazardous reagents like Sandmeyer reagents, improving safety and scalability.
- Yields are consistently high (>80%), with relatively simple post-reaction work-up procedures, making these methods attractive for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-4-methylphenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromine atom to a hydrogen atom.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols, potassium carbonate, dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce various substituted piperidine derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHBrNO
- Molecular Weight : 270.17 g/mol
The presence of the bromine atom and the piperidine moiety contributes to its distinct chemical properties, which are pivotal for its biological activities and interactions with molecular targets.
Medicinal Chemistry Applications
4-(3-Bromo-4-methylphenoxy)piperidine serves as a crucial building block in drug development:
- Synthesis of Pharmaceuticals : It is utilized in the synthesis of various pharmacologically active compounds. The compound's structure allows for modifications that enhance efficacy against specific diseases.
- Targeting Biological Pathways : Research indicates that this compound interacts with enzymes and proteins, potentially acting as an inhibitor or modulator. These interactions are essential for developing drugs targeting cancer, infectious diseases, and neurological disorders.
Case Study: Enzyme Inhibition
In vitro studies have demonstrated that 4-(3-Bromo-4-methylphenoxy)piperidine can inhibit certain enzymes involved in cancer metabolism. This inhibition leads to reduced cell proliferation in cancer cell lines, showcasing its potential as an anticancer agent.
Biological Research Applications
The biological activity of this compound is linked to its interaction with specific molecular targets:
- Cellular Signaling Modulation : It influences signaling pathways critical for cell growth and differentiation. Studies have shown that it can alter gene expression related to the cell cycle, impacting cellular metabolism.
- Polyamine Metabolism : The compound has been found to interact with enzymes responsible for polyamine synthesis, which are vital for cellular functions such as growth and differentiation.
Data Table: Biological Effects
| Effect Type | Description |
|---|---|
| Cell Proliferation | Enhances proliferation at lower doses |
| Gene Expression | Alters expression of apoptosis-related genes |
| Stability | Remains stable under standard laboratory conditions |
Industrial Applications
Beyond medicinal uses, 4-(3-Bromo-4-methylphenoxy)piperidine is also employed in industrial settings:
- Specialty Chemicals Production : Its reactive properties make it suitable for synthesizing specialty chemicals used in various applications.
- Material Science : The compound can be used to develop new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-4-methylphenoxy)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(3-Bromo-4-methylphenoxy)piperidine with analogous piperidine derivatives, focusing on structural features, synthesis routes, and biological implications.
Substituent Effects on the Phenoxy Ring
Key Observations :
- Halogen Positioning : Bromine at the 3-position (target compound) versus 2- or 4-position (e.g., ) may influence nucleophilic substitution reactivity and target binding.
- Electron Effects : The 4-methyl group in the target compound introduces steric bulk and electron donation, contrasting with electron-withdrawing groups like CF₃O in .
Key Observations :
- Nucleophilic Substitution: A common route for piperidine-phenoxy derivatives (e.g., ), though selectivity for bromine displacement depends on steric factors (piperidine vs. bulkier amines) .
- Heterocycle Integration: Furanone-containing analogs () require multi-step reactions, contrasting with direct phenoxy-piperidine coupling.
Biological Activity
4-(3-Bromo-4-methylphenoxy)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
The biological activity of 4-(3-Bromo-4-methylphenoxy)piperidine is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects by binding to various receptors or enzymes, thereby modulating their activity. The exact molecular targets can vary based on the context of use, but several studies suggest that it may influence pathways involved in cell proliferation and apoptosis.
Interaction with Biological Targets
The compound has been shown to interact with enzymes and proteins involved in critical biochemical pathways. For instance, it may affect the synthesis and degradation of polyamines, which are essential for cell growth and differentiation. This interaction can lead to alterations in gene expression and cellular metabolism, influencing overall cell function.
Cellular Effects
The effects of 4-(3-Bromo-4-methylphenoxy)piperidine on various cell types have been profound. Studies indicate that it can enhance or inhibit cell proliferation depending on the dosage administered. At lower doses, beneficial effects on metabolic activity have been observed, while higher doses may induce apoptosis in cancer cells .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-(3-Bromo-4-methylphenoxy)piperidine. For example, it has demonstrated significant activity against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| OVCAR-4 (ovarian cancer) | 3.4 | Inhibition of VEGFR-2 phosphorylation |
| MDA-MB-468 (breast cancer) | 2.5 | Induction of apoptosis |
| A549 (lung cancer) | 6.6 | Cell cycle arrest at G1 phase |
| PC-3 (prostate cancer) | 5.96 | Activation of intrinsic apoptotic pathways |
These findings suggest that the compound may act through multiple mechanisms, including inhibition of key signaling pathways such as VEGFR-2 and modulation of apoptotic processes .
Antimicrobial Properties
In addition to its anticancer effects, 4-(3-Bromo-4-methylphenoxy)piperidine has been investigated for its antimicrobial properties. Preliminary data indicate that it exhibits activity against various bacterial strains, although further studies are needed to quantify this effect and elucidate the underlying mechanisms.
Case Studies
Several case studies have explored the therapeutic applications of 4-(3-Bromo-4-methylphenoxy)piperidine:
- Study on Ovarian Cancer : A study demonstrated that treatment with this compound led to an 85% reduction in VEGF levels in OVCAR-4 cells, indicating its potential as a therapeutic agent for ovarian cancer .
- Breast Cancer Research : In another study involving MDA-MB-468 cells, the compound was shown to induce apoptosis via both intrinsic and extrinsic pathways, highlighting its dual mechanism of action against breast cancer .
- Lung Cancer Analysis : A549 lung cancer cells treated with varying concentrations exhibited significant changes in cell cycle dynamics and increased rates of apoptosis, suggesting a promising avenue for lung cancer therapy .
Q & A
Q. What are the standard synthetic routes for 4-(3-Bromo-4-methylphenoxy)piperidine?
The synthesis typically involves nucleophilic substitution or coupling reactions between piperidine derivatives and brominated aromatic precursors. For example:
- Step 1 : React 3-bromo-4-methylphenol with a piperidine derivative (e.g., 4-hydroxypiperidine) using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO to form the phenoxy-piperidine backbone .
- Step 2 : Purify the product via column chromatography or recrystallization. Yield optimization may require controlled temperature (80–110°C) and extended reaction times (12–24 hours) .
- Alternative Method : Knoevenagel condensation using piperidine as a catalyst, as demonstrated in analogous piperidine-phenoxy syntheses .
Q. Key Data :
| Parameter | Typical Value | Reference |
|---|---|---|
| Reaction Temperature | 80–110°C | |
| Yield | 40–65% (unoptimized) | |
| Purity (HPLC) | >90% |
Q. How can researchers characterize the molecular structure of 4-(3-Bromo-4-methylphenoxy)piperidine?
Characterization involves:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., bromo and methyl groups on the aromatic ring, piperidine ring conformation) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C₁₂H₁₆BrNO, ~284.07 g/mol) .
- X-ray Crystallography : Resolve crystal structure for stereochemical analysis, if applicable .
- HPLC : Assess purity (>95% for biological assays) .
Advanced Research Questions
Q. What strategies can address low yields in synthesizing 4-(3-Bromo-4-methylphenoxy)piperidine derivatives?
- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- Solvent Screening : Test high-boiling solvents (e.g., toluene, diglyme) to improve solubility of aromatic intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2–4 hours vs. 24 hours) while maintaining yield .
- Purification : Employ preparative HPLC or fractional distillation for challenging separations .
Q. Example Optimization Table :
| Condition | Yield Improvement | Reference |
|---|---|---|
| Microwave irradiation | +20% | |
| TBAB catalyst | +15% |
Q. How do structural modifications (e.g., bromo/methyl groups) influence biological activity?
- Bromo Substitution : Enhances halogen bonding with target proteins (e.g., kinases, GPCRs), improving binding affinity. Analogous compounds show activity in CNS targets .
- Methyl Group : Increases lipophilicity, enhancing membrane permeability (logP ~2.5 vs. unsubstituted analogs) .
- SAR Studies : Replace bromo with fluoro or chloro to evaluate electronic effects on activity. For example, 4-(3-Fluoro-4-methylphenoxy)piperidine analogs exhibit reduced potency but improved metabolic stability .
Q. What computational methods predict binding affinity with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., dopamine D₂ receptor) .
- QSAR Models : Train models on piperidine derivatives’ datasets to correlate substituent properties (e.g., Hammett σ, molar refractivity) with IC₅₀ values .
- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activities of analogs?
- Assay Variability : Compare assay conditions (e.g., cell lines, incubation time). For example, IC₅₀ values may differ between HEK293 vs. CHO cells .
- Purity Thresholds : Impurities >5% (e.g., dehalogenated byproducts) can skew activity results. Validate purity via HPLC before testing .
- Substituent Effects : Meta vs. para substitution on the phenoxy ring alters steric/electronic profiles. For instance, 4-(4-Bromo-3-methylphenoxy)piperidine may show divergent activity .
Q. What in vitro/in vivo models are suitable for evaluating neuroactivity?
- In Vitro :
- Radioligand Binding Assays : Test affinity for serotonin/dopamine transporters (IC₅₀ < 1 µM in some piperidine derivatives) .
- Calcium Flux Assays : Measure GPCR activation in transfected cells .
- In Vivo :
- Rodent Behavioral Tests : Assess locomotor activity (open field) or cognition (Morris water maze) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
